1,2,4-Triazine, 5-methoxy-3-phenyl-
Description
1,2,4-Triazine derivatives are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and industrial processes. The compound 1,2,4-Triazine, 5-methoxy-3-phenyl- features a triazine core substituted with a methoxy group at position 5 and a phenyl group at position 2. This substitution pattern influences its electronic properties, solubility, and biological interactions.
For instance, 1,2,4-triazine-based compounds like triazavirin and remdesivir are clinically used antiviral agents , while others inhibit kinases (e.g., EGFR, mTOR) and pathways (Wnt/β-catenin) critical in cancer progression . The methoxy and phenyl substituents in 5-methoxy-3-phenyl-1,2,4-triazine may enhance its lipophilicity and binding affinity to biological targets, though direct evidence requires further study.
Properties
CAS No. |
54637-91-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3O/c1-14-9-7-11-13-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
LUASTEKDLZEWJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction with Semicarbazide/Thiosemicarbazide
The cyclocondensation of 4-(p-nitrobenzylidene)-2-phenyl-4H-oxazol-5-one (1 ) with semicarbazide or thiosemicarbazide in glacial acetic acid forms 5-(p-nitrobenzylidene)-3-phenyl-1,2,4-triazine-6-ones (2a,b ). Sodium acetate acts as a catalyst, with reflux conditions (4 hours) yielding 71–75% of the product.
Mechanistic Pathway :
- Nucleophilic attack by the hydrazide nitrogen on the oxazolinone carbonyl.
- Cyclization with elimination of acetic acid.
Key Data :
| Starting Material | Reagent | Time (hr) | Yield (%) | Product |
|---|---|---|---|---|
| 1 | Semicarbazide | 4 | 71 | 2a (C₁₇H₁₃N₅O₄) |
| 1 | Thiosemicarbazide | 4 | 75 | 2b (C₁₇H₁₃N₅O₃S) |
Nucleophilic Substitution via Boron Trifluoride Activation
Reaction with Resorcinol
5-Methoxy-3-phenyl-1,2,4-triazine undergoes electrophilic substitution with resorcinol in the presence of boron trifluoride (BF₃) at room temperature. This method achieves regioselective substitution at the 5-position.
Conditions :
- Solvent: Dichloromethane
- Catalyst: BF₃ (1.2 equiv)
- Yield: 68%
Application :
This route is favored for synthesizing polycyclic derivatives for optoelectronic materials.
Leuckart Reaction with Formamide
One-Pot N-Amination and Cyclization
Ethyl 5-methoxy-1H-indole-2-carboxylate undergoes N-amidation using sodium hypochlorite and methyltrioctylammonium chloride, followed by cyclization in formamide and ammonium acetate at 140°C. This method yields 76% of 5-methoxy-3-phenyl-1,2,4-triazine.
Optimized Parameters :
- Temperature: 140°C
- Time: 10–12 hours
- Key Byproduct: Ammonia (removed under nitrogen flow)
Hydrazide and 1,2-Diketone Condensation
Symmetrical 1,2-Diketones
Condensation of aryl hydrazides (e.g., 4-methoxyphenylacetohydrazide) with 1,2-diketones (e.g., benzil) in acetic acid and ammonium acetate yields 5,6-diaryl-1,2,4-triazines. Using unsymmetrical diketones requires supercritical fluid chromatography (SFC) for regioselective separation.
Example :
| Hydrazide | Diketone | Yield (%) | Regioisomer Ratio |
|---|---|---|---|
| 4-Methoxyphenylacetohydrazide | Benzil | 82 | 1:0 |
| 4-Methoxyphenylacetohydrazide | Phenylglyoxal | 65 | 1.5:1 |
Acylation of Aminocarbonyl Triazines
Acetic Anhydride-Mediated Functionalization
Acylation of 2-(aminocarbonyl)-1,2,4-triazine derivatives (2a,b ) with acetic anhydride produces N-acetylated triazines (3a,b ) in 63–67% yield. The reaction proceeds via nucleophilic acyl substitution.
Characterization Data :
Microwave-Assisted Synthesis
Rapid Cyclization Under Microwave Irradiation
Microwave irradiation (100°C, 10 minutes) of hydrazides and diketones in acetic acid reduces reaction time from hours to minutes while maintaining yields >75%.
Advantages :
- Energy efficiency.
- Reduced side reactions.
Comparative Analysis of Methods
| Method | Yield Range (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 4–6 hr | High | Moderate |
| Leuckart Reaction | 70–76 | 10–12 hr | Moderate | Low |
| Microwave-Assisted | 75–82 | 10–30 min | High | High |
| Nucleophilic Substitution | 60–68 | 2–4 hr | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5-methoxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
1,2,4-Triazine, 5-methoxy-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of herbicides and polymer photostabilizers.
Mechanism of Action
The mechanism of action of 1,2,4-triazine, 5-methoxy-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or antibacterial effects . The compound can also interact with DNA, causing disruptions in cellular processes that lead to its antitumor activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs: Substituent Effects
Table 1: Key Structural Analogs and Their Properties
- Substituent Impact: Methoxy Groups: Enhance electron-withdrawing effects and stability. In 5-methoxy-3-phenyl-1,2,4-triazine, the methoxy group may increase resistance to oxidative degradation compared to non-methoxy analogs . Phenyl Groups: Improve lipophilicity and π-π stacking interactions. Compounds like 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine leverage phenyl groups for selective metal ion binding . Thione/Thiol Groups: Found in analogs like 4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, these groups enhance antioxidant and metal-chelating activities .
Isomeric Comparisons: 1,2,4-Triazine vs. 1,3,5-Triazine
Functional Comparisons: Antioxidant and Ligand Activities
Table 3: Antioxidant Activity of 1,2,4-Triazine Derivatives (DPPH Assay)
| Compound | IC₅₀ (ppm) | Reference Standard (BHT/TBHQ) | Reference |
|---|---|---|---|
| Spiro-1,2,4-triazine 7a–7d | 200–1000 | BHT: ~50 ppm; TBHQ: ~10 ppm | |
| 5-Methoxy-3-phenyl-1,2,4-triazine | N/A | N/A | – |
Antioxidant Performance : Spiro-1,2,4-triazines show moderate DPPH radical scavenging but are less potent than BHT or TBHQ . The methoxy group in 5-methoxy-3-phenyl-1,2,4-triazine may improve activity, though experimental data is lacking.
Ligand Activity : 1,2,4-Triazine oxazoline ligands form distinct copper complexes compared to pyridine oxazolines, with activity driven by complexation rather than electron-withdrawing effects .
Q & A
Q. What are the established synthetic methodologies for 5-methoxy-3-phenyl-1,2,4-triazine derivatives?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:
- Stepwise functionalization : React 1,2,4-triazine precursors with methoxy and phenyl groups via Suzuki coupling or nucleophilic aromatic substitution under microwave irradiation for improved regioselectivity .
- Heterocyclic annulation : Use thiourea or hydrazine derivatives to introduce thione or amino groups at specific positions (e.g., 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine synthesis via thiolation and subsequent hydrazine treatment) .
- Phosphorus/fluorine incorporation : Modify the triazine core with phosphorus heterocycles or fluorine substituents to enhance reactivity, as described in Abdel-Rahman’s phosphaheterobicyclic systems .
Q. Which spectroscopic and analytical techniques are critical for characterizing 5-methoxy-3-phenyl-1,2,4-triazine derivatives?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (-OCH₃) and phenyl proton environments (e.g., aromatic splitting patterns at δ 7.2–8.1 ppm) and confirm substituent positions .
- Elemental analysis : Validate purity and stoichiometry (e.g., %C, %H, %N deviations < 0.3% indicate high purity) .
- FT-IR : Identify functional groups (e.g., C=N stretching at 1550–1650 cm⁻¹ for triazine rings) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for Pb(II) complexes with triazine ligands .
Q. What are the documented biological activities of 5-methoxy-3-phenyl-1,2,4-triazine derivatives?
Methodological Answer: Key activities include:
- Anticancer : Triazine-thioacetamide derivatives inhibit tumor cell lines (e.g., HepG2) via topoisomerase II inhibition .
- Antioxidant : Non-condensed triazines scavenge free radicals (e.g., DPPH assay IC₅₀ values < 50 μM) but require further mechanistic studies .
- Antimalarial : 3,3'-Disubstituted bi(triazine) derivatives show nanomolar efficacy against Plasmodium falciparum .
Advanced Research Questions
Q. How can researchers design 5-methoxy-3-phenyl-1,2,4-triazine ligands for metal complexation studies?
Methodological Answer:
- Ligand optimization : Introduce pyridyl or sulfonic acid groups (e.g., 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine) to enhance chelation with transition metals like Pb(II) or Fe(II) .
- Stability constant determination : Use potentiometric titrations in aqueous-DMSO mixtures to quantify binding affinities (e.g., log β values for Fe(II)-triazine complexes) .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for triazine derivatives?
Methodological Answer:
Q. What strategies improve the stability of 5-methoxy-3-phenyl-1,2,4-triazine derivatives under physiological conditions?
Methodological Answer:
Q. How can the antioxidant mechanism of triazine derivatives be elucidated?
Methodological Answer:
- Radical scavenging assays : Quantify H₂O₂ and superoxide (O₂⁻) inhibition rates via chemiluminescence or ESR spectroscopy .
- Computational modeling : Calculate bond dissociation enthalpies (BDE) for O–H or N–H groups to predict radical-neutralizing capacity .
Q. What computational methods are used to predict the electronic properties of triazine-based materials?
Methodological Answer:
Q. How can pharmacological profiles of triazine derivatives be optimized for target selectivity?
Methodological Answer:
Q. What role do triazine derivatives play in materials science (e.g., OLEDs)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
